Edrophonium bromide

概要

説明

Edrophonium bromide is a rapid-onset, short-acting cholinesterase inhibitor. It is primarily used in the diagnosis of myasthenia gravis, a neuromuscular disorder characterized by muscle weakness. Additionally, it is employed in reversing the effects of non-depolarizing neuromuscular blocking agents after surgical procedures .

準備方法

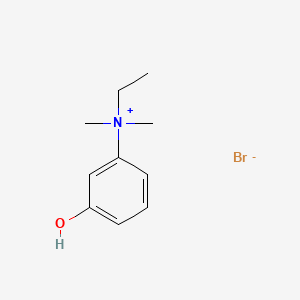

Synthetic Routes and Reaction Conditions: Edrophonium bromide is synthesized by reacting 3-dimethylaminophenol with ethyl bromide. This reaction forms ethyl(3-hydroxyphenyl)dimethylammonium bromide. The bromine atom in this compound is then replaced with a chlorine atom by reacting it with silver chloride, resulting in the formation of edrophonium .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

化学反応の分析

Types of Reactions: Edrophonium bromide primarily undergoes substitution reactions. The compound can react with various reagents to form different products. For instance, the bromide ion can be replaced with other halides or functional groups under appropriate conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include silver chloride for halide exchange reactions.

Reaction Conditions: These reactions typically occur under controlled temperature and pressure to ensure the desired substitution.

Major Products: The major products formed from these reactions depend on the reagents used. For example, reacting this compound with silver chloride results in the formation of edrophonium chloride .

科学的研究の応用

Diagnosis of Myasthenia Gravis

Edrophonium bromide is most commonly used in the diagnosis of myasthenia gravis, an autoimmune disorder characterized by weakness and rapid fatigue of voluntary muscles. The administration of edrophonium chloride (commonly known as Tensilon) leads to a temporary improvement in muscle strength due to increased levels of acetylcholine at the neuromuscular junction.

- Mechanism : By inhibiting acetylcholinesterase, edrophonium increases the concentration of acetylcholine, enhancing synaptic transmission at the neuromuscular junction .

- Diagnostic Test : The Tensilon test involves intravenous administration of edrophonium, with a typical dose starting at 2 mg, followed by an additional 8 mg if necessary. A positive response indicates myasthenia gravis, while a lack of response may suggest other conditions .

Table 1: Efficacy of Edrophonium in Myasthenia Gravis Diagnosis

| Study | Sensitivity | Specificity | Notes |

|---|---|---|---|

| Osserman & Teng (1956) | 90% | High | Positive response indicates myasthenia gravis |

| Taylor & Francis (2019) | 85% (ocular MG) | High | Requires objective evaluation |

Reversal of Neuromuscular Blockade

Edrophonium is also employed to reverse neuromuscular blockade induced by non-depolarizing muscle relaxants such as rocuronium and cisatracurium during surgical procedures.

- Effectiveness : Studies show that edrophonium effectively antagonizes neuromuscular block, significantly reducing recovery time compared to spontaneous recovery .

Table 2: Recovery Times from Neuromuscular Blockade

| Muscle Relaxant | Recovery Time with Edrophonium (minutes) | Spontaneous Recovery Time (minutes) |

|---|---|---|

| Rocuronium | 24.7 ± 14.3 | 44.4 ± 13.0 |

| Cisatracurium | 24.2 ± 5.7 | 35.1 ± 7.6 |

Pharmacological Studies

Research into edrophonium's pharmacodynamics has revealed its potential beyond clinical applications, including its effects on cardiac function and other cholinergic responses.

- Cardiac Effects : Edrophonium can shorten the effective refractory period in atrial muscle and depress conduction through the atrioventricular node, indicating possible therapeutic uses in certain cardiac arrhythmias .

Antidote for Curare Poisoning

Historically, edrophonium has been utilized as an antidote for curare poisoning due to its ability to enhance neuromuscular transmission by increasing acetylcholine levels at the neuromuscular junction .

Myasthenia Gravis Management

A notable case study involved a patient diagnosed with generalized myasthenia gravis who exhibited marked improvement after receiving edrophonium during diagnostic testing. The patient demonstrated significant muscle strength recovery within seconds post-administration, confirming the diagnosis and guiding subsequent treatment strategies.

Surgical Application

In a surgical setting involving patients undergoing anesthesia with rocuronium, edrophonium was administered at a specified recovery point (10% twitch recovery). The results indicated a statistically significant reduction in recovery time compared to control groups not receiving edrophonium, showcasing its utility in clinical practice .

作用機序

Edrophonium bromide exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its concentration at the neuromuscular junction. The increased acetylcholine levels enhance neuromuscular transmission, improving muscle strength in patients with myasthenia gravis .

類似化合物との比較

Neostigmine: Another cholinesterase inhibitor used in the treatment of myasthenia gravis and for reversing neuromuscular blockade.

Pyridostigmine: Similar to neostigmine, it is used for the same purposes but has a longer duration of action.

Uniqueness of Edrophonium Bromide: this compound is unique due to its rapid onset and short duration of action. This makes it particularly useful for diagnostic purposes, such as the Tensilon test, where quick results are essential .

生物活性

Edrophonium bromide, commonly referred to as edrophonium, is a reversible acetylcholinesterase inhibitor primarily used in the diagnosis and management of myasthenia gravis. Its biological activity is characterized by its influence on neuromuscular transmission and its effects on the autonomic nervous system. This article delves into the pharmacodynamics, clinical applications, and research findings surrounding this compound.

Edrophonium is an organic compound classified as an aniline derivative with the chemical formula and a molecular weight of approximately 196.25 g/mol. It is a weak base, with a pKa indicating its neutral character in physiological conditions .

Edrophonium exerts its biological effects by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine at neuromuscular junctions. By preventing the degradation of acetylcholine, edrophonium increases its availability, enhancing neurotransmission. This mechanism is particularly beneficial in conditions characterized by impaired neuromuscular transmission, such as myasthenia gravis.

Pharmacological Effects

- Neuromuscular Transmission : Edrophonium improves muscle strength in patients with myasthenia gravis by facilitating greater neuromuscular transmission. It is often used for diagnostic purposes to differentiate between myasthenic crisis and cholinergic crisis .

- Cardiovascular Effects : The drug has been shown to influence cardiac function by enhancing parasympathetic activity, which can lead to bradycardia (slowed heart rate) and alterations in atrioventricular conduction without significant adverse effects at low doses .

- Antidote for Neuromuscular Blockade : Edrophonium is utilized in reversing neuromuscular blockade induced by non-depolarizing muscle relaxants during anesthesia, thereby restoring muscle function post-surgery .

Clinical Applications

- Diagnosis of Myasthenia Gravis : Edrophonium is administered intravenously to assess the presence of myasthenia gravis; a rapid improvement in muscle strength after administration supports the diagnosis.

- Management of Myasthenic Crisis : In acute settings, edrophonium can be used to provide temporary relief from severe muscle weakness associated with myasthenic crises.

- Reversal of Neuromuscular Blockade : It serves as a critical agent in anesthetic practice for reversing muscle relaxation during surgical procedures.

Case Studies

- Study on Neuromuscular Transmission : A study investigated the effects of edrophonium on neuromuscular transmission in patients with varying degrees of myasthenia gravis. Results indicated significant improvement in muscle strength post-administration, confirming its role in enhancing synaptic transmission .

- Electrophysiological Effects : Another study examined the electrophysiological consequences of edrophonium on cardiac conduction. The findings revealed that low doses enhanced parasympathetic drive without causing significant conduction disturbances, suggesting a safe profile for cardiovascular function .

Data Table: Summary of Key Studies

特性

IUPAC Name |

ethyl-(3-hydroxyphenyl)-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.BrH/c1-4-11(2,3)9-6-5-7-10(12)8-9;/h5-8H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEPIUXAUPYIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)C1=CC(=CC=C1)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-83-0 | |

| Record name | Benzenaminium, N-ethyl-3-hydroxy-N,N-dimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edrophonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EDROPHONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX008093VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。